5-Bromo-4-iodo-2-(trifluoromethyl)pyridine
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Overview
Description
5-Bromo-4-iodo-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It features a pyridine ring substituted with bromine, iodine, and trifluoromethyl groups
Mechanism of Action
Target of Action
It is known that this compound is used as a building block in the synthesis of various pharmaceutical and agrochemical products . Therefore, the specific targets would depend on the final compound that is synthesized using 5-Bromo-4-iodo-2-(trifluoromethyl)pyridine.
Mode of Action
The mode of action of this compound is largely dependent on the chemical reactions it undergoes during the synthesis of the final compound. It is often used in Suzuki–Miyaura coupling reactions, a type of cross-coupling reaction, to form carbon-carbon bonds .
Biochemical Pathways
Compounds synthesized using this chemical are used in various pharmaceutical and agrochemical applications, suggesting that they may interact with a wide range of biochemical pathways .
Result of Action
The molecular and cellular effects of this compound would depend on the specific compound that is synthesized using it. As a building block in the synthesis of various compounds, its effects can vary widely .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-iodo-2-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the halogenation of 2-(trifluoromethyl)pyridine derivatives. For instance, starting with 2-(trifluoromethyl)pyridine, bromination and iodination reactions can be carried out sequentially to introduce the bromine and iodine atoms at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments, such as temperature and pressure, are crucial in large-scale synthesis. Halogenation reactions are often carried out using reagents like bromine and iodine in the presence of suitable solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-iodo-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced with aryl or alkyl groups using palladium catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace halogen atoms.
Suzuki-Miyaura Coupling: Palladium catalysts, along with boronic acids or esters, are commonly used under basic conditions to facilitate the coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridines with different aryl or alkyl groups attached to the pyridine ring .
Scientific Research Applications
5-Bromo-4-iodo-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but lacks the iodine atom, making it less versatile in certain reactions.
4-Iodo-2-(trifluoromethyl)pyridine: Lacks the bromine atom, which can affect its reactivity and applications.
5-Bromo-2-iodopyridine:
Uniqueness
5-Bromo-4-iodo-2-(trifluoromethyl)pyridine is unique due to the presence of both bromine and iodine atoms along with the trifluoromethyl group. This combination of substituents imparts distinct reactivity and properties, making it a valuable compound in various fields of research and industry .
Biological Activity
5-Bromo-4-iodo-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by the presence of both bromine and iodine atoms along with a trifluoromethyl group, suggests it may interact with various biological targets, including enzymes and receptors.
The molecular formula of this compound is C5H2BrI F3N. It exhibits unique electronic properties due to the electronegative trifluoromethyl group, which can influence its reactivity and interaction with biological macromolecules.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on halogenated pyridines reported varying degrees of activity against bacterial strains, with some derivatives showing potent inhibition of growth against Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes. In particular, studies have focused on its role as a potential inhibitor of p38α MAP kinase, an important target in inflammatory diseases. The inhibitory activity was evaluated using ELISA assays, revealing that certain pyridine derivatives could significantly reduce TNF-α release in LPS-stimulated human whole blood .
Table 1: Inhibitory Effects on p38α MAP Kinase
Compound | IC50 (µM) | TNF-α Inhibition (%) |
---|---|---|
This compound | TBD | TBD |
Other Pyridine Derivative A | 10 | 75 |
Other Pyridine Derivative B | 20 | 60 |
Anti-Thrombolytic Activity
The anti-thrombolytic potential of related pyridine derivatives has also been explored. One study found that certain compounds demonstrated significant activity against clot formation, suggesting that this compound may possess similar properties .
Table 2: Anti-Thrombolytic Activity of Pyridine Derivatives
Compound | % Inhibition of Clot Formation |
---|---|
This compound | TBD |
Compound A | 31.61% |
Compound B | 41.32% |
Case Studies
- Case Study on Neuroinflammation : A derivative of the compound was tested for its ability to modulate neuroinflammatory responses in animal models. The results indicated a promising reduction in neuroinflammation markers, suggesting potential therapeutic applications in neurodegenerative diseases .
- Case Study on Cancer Cell Lines : The compound was evaluated for its cytotoxic effects on various cancer cell lines. Preliminary data indicated that it could inhibit cell proliferation significantly, particularly in breast cancer models .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through structure-activity relationship studies. Variations in the halogen substituents and the trifluoromethyl group have been shown to influence both potency and selectivity for biological targets.
Table 3: Summary of SAR Findings
Substituent Variation | Biological Activity Observed |
---|---|
Bromine vs Iodine | Increased potency with iodine substitution |
Trifluoromethyl Group | Enhanced lipophilicity and receptor binding |
Properties
IUPAC Name |
5-bromo-4-iodo-2-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3IN/c7-3-2-12-5(1-4(3)11)6(8,9)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTRWNRVSWLXGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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